3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide
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Overview
Description
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide: is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and two methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide typically involves the bromination of N-cyclopropyl-2,6-dimethoxybenzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or dehalogenated products .
Scientific Research Applications
Chemistry: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated benzamides on cellular processes. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromine atom and benzamide core but differs in the presence of a fluorophenyl group and a sulfonamide moiety.
3-bromo-N-cyclopropylbenzamide: Similar structure but lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness: 3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide is unique due to the combination of the bromine atom, cyclopropyl group, and methoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H14BrNO3 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
3-bromo-N-cyclopropyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C12H14BrNO3/c1-16-9-6-5-8(13)11(17-2)10(9)12(15)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
MPYFGMKIZPGZEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CC2 |
Origin of Product |
United States |
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